molecular formula C14H16N2O B1349488 N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine CAS No. 353779-31-4

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine

Cat. No.: B1349488
CAS No.: 353779-31-4
M. Wt: 228.29 g/mol
InChI Key: GOBXDYYANOXDAQ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is an organic compound that features a methoxybenzyl group attached to a pyridinylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine typically involves the reaction of 2-methoxybenzyl chloride with 2-pyridylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxybenzyl)-1-(pyridin-3-yl)methanamine
  • N-(2-Methoxybenzyl)-1-(pyridin-4-yl)methanamine
  • N-(2-Methoxybenzyl)-1-(pyridin-2-yl)ethanamine

Uniqueness

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group and the pyridinylmethanamine structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBXDYYANOXDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355118
Record name N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-31-4
Record name N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-methoxybenzyl chloride (1.50 g, 9.5 mmol) and 2-(Aminomethyl)pyridine (5.18 g, 47 mmol) were dissolved in 800 mL CH3CN. To this solution was added potassium carbonate (1.324 g, 9.5 mmol) and the mixture was stirred at room temperature for three days. The solvent was evaporated, and the residual oil was dissolved in CH2Cl2 (75 mL) and extracted with water (75 mL×3). The combined CH2Cl2 layers were reduced in volume, and the resulting yellow-orange oil was purified by silica gel chromatography eluting with CH2Cl2, followed by a 3% (NH3)MeOH/97% CH2Cl2 solution (62%). 1H NMR (CDCl3) δ 8.520 (dd, 1H, Ar), 7.600 (m, 1H, Ar), 7.335 (d, 1H, Ar), 7.27 (d, 1H, Ar), 7.211 (t, 1H, Ar), 7.113 (m, 1H, Ar), 6.895 (t, 1H, Ar), 6.832 (d, 1H, Ar), 3.921 (s, 2H, —CH2—), 3.864 (s, 2H, —CH2—), 3.800 (s, 3H, —OCH3), 3.043 (s(br), 1H, —CH—). Mass Spec.=229.13 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
1.324 g
Type
reactant
Reaction Step Two

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